Potassium trifluoro(4-oxo-4H-chromen-6-yl)borate
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Overview
Description
Potassium trifluoro(4-oxo-4H-chromen-6-yl)boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions. The presence of the chromenyl group adds unique properties to this compound, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(4-oxo-4H-chromen-6-yl)boranuide typically involves the reaction of 4-oxo-4H-chromen-6-ylboronic acid with potassium trifluoroborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of potassium trifluoro(4-oxo-4H-chromen-6-yl)boranuide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(4-oxo-4H-chromen-6-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the boron center to a different oxidation state.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts are often employed in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various substituted chromenyl derivatives.
Scientific Research Applications
Potassium trifluoro(4-oxo-4H-chromen-6-yl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: Research into its potential therapeutic applications, such as anticancer agents, is ongoing.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of potassium trifluoro(4-oxo-4H-chromen-6-yl)boranuide involves its ability to participate in cross-coupling reactions. The boron center acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The chromenyl group can interact with various molecular targets, potentially influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(4-methoxyphenyl)boranuide
- Potassium trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide
Uniqueness
Potassium trifluoro(4-oxo-4H-chromen-6-yl)boranuide is unique due to the presence of the chromenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where specific interactions with biological targets are required.
Properties
Molecular Formula |
C9H5BF3KO2 |
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Molecular Weight |
252.04 g/mol |
IUPAC Name |
potassium;trifluoro-(4-oxochromen-6-yl)boranuide |
InChI |
InChI=1S/C9H5BF3O2.K/c11-10(12,13)6-1-2-9-7(5-6)8(14)3-4-15-9;/h1-5H;/q-1;+1 |
InChI Key |
ZYBBNNVDFIMBBE-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)OC=CC2=O)(F)(F)F.[K+] |
Origin of Product |
United States |
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